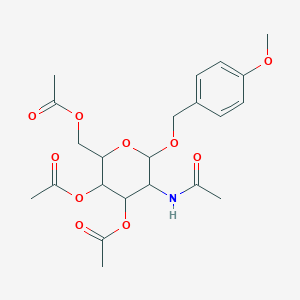
5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate is a useful research compound. Its molecular formula is C22H29NO10 and its molecular weight is 467.471. The purity is usually 95%.
BenchChem offers high-quality 5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
The synthesis of complex molecules often involves multifaceted chemical reactions where specific functional groups and molecular scaffolds are essential. For example, the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside, a compound related to the target chemical, was achieved through a series of steps including azide group introduction, regioselective oxidative acetal ring opening, and subsequent acetylation. This process illustrates the compound's role in constructing complex molecular architectures, which are crucial for advancing chemical synthesis and understanding molecular functionality (Hermans et al., 1987).
Potential Pharmaceutical Applications
Compounds with similar structures have been studied for their potential pharmaceutical applications. For instance, sialidase inhibitors related to zanamivir were synthesized, demonstrating the importance of these compounds in developing antiviral drugs. Such research underlines the role of specific chemical scaffolds in inhibiting viral enzymes, highlighting the therapeutic potential of these molecules (Smith et al., 1999).
Antioxidant Properties
The exploration of antioxidant properties in related compounds signifies another significant area of research. The characterization of substituted aryl meroterpenoids from red seaweed as potential antioxidants exemplifies the potential health benefits and pharmaceutical applications of these molecules. Such studies contribute to understanding how structural variations in these compounds can impact their effectiveness in scavenging free radicals and chelating metal ions, thereby providing insights into their potential as natural antioxidants for use in health supplements and drugs (Chakraborty et al., 2016).
Structural and Crystallographic Studies
The detailed structural and crystallographic analysis of compounds such as ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate sheds light on the molecular geometry, intermolecular interactions, and stability of these molecules. Such studies are pivotal in pharmaceutical chemistry for designing drugs with optimal efficacy and minimal side effects by understanding the crystal structure and molecular interactions at an atomic level (Xiao-lon, 2015).
Propiedades
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-[(4-methoxyphenyl)methoxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO10/c1-12(24)23-19-21(32-15(4)27)20(31-14(3)26)18(11-29-13(2)25)33-22(19)30-10-16-6-8-17(28-5)9-7-16/h6-9,18-22H,10-11H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKSJIQTGXYMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2=CC=C(C=C2)OC)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetamido-2-(acetoxymethyl)-6-((4-methoxybenzyl)oxy)tetrahydro-2H-pyran-3,4-diyl diacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



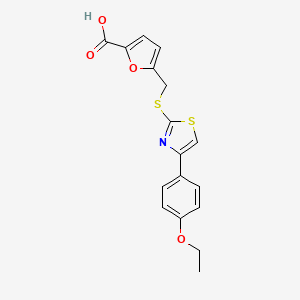
![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2982416.png)
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2982417.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2982418.png)
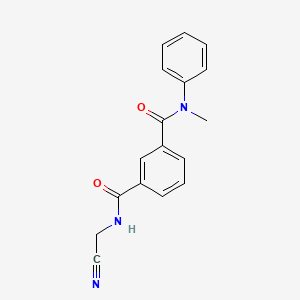
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B2982421.png)
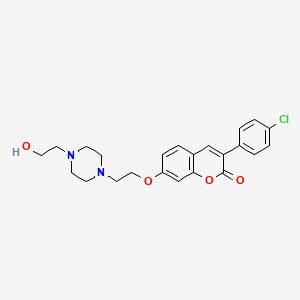
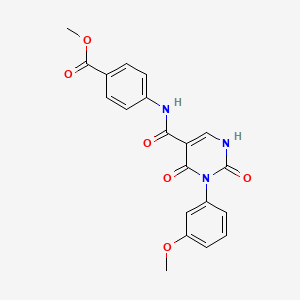
![N-(3-cyanothiolan-3-yl)-4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzamide](/img/structure/B2982425.png)
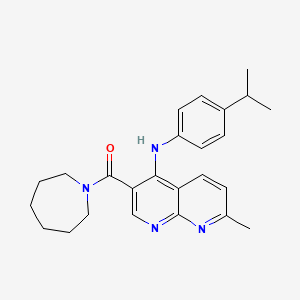
![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982430.png)
